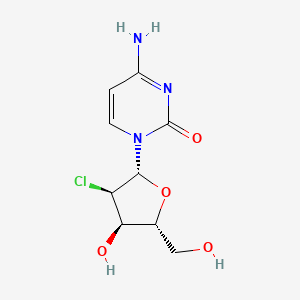

2'-Chloro-2'-deoxycytidine

货号 B595036

CAS 编号:

10212-19-8

分子量: 261.662

InChI 键: LOZPBORRQPATRO-XVFCMESISA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

描述

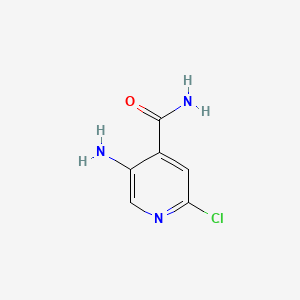

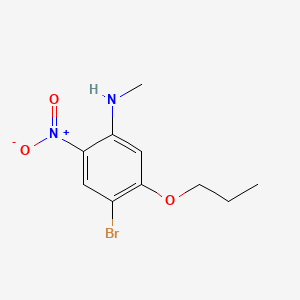

2’-Chloro-2’-deoxycytidine is a chlorinated purine nucleoside with activity against lymphoproliferative disorders . Its molecular formula is C9H12ClN3O4 and it has a molecular weight of 261.66 .

Synthesis Analysis

The synthesis of 2’-Chloro-2’-deoxycytidine involves several enzymes including deoxycytidine kinase . The phosphorylation of 2’-Chloro-2’-deoxycytidine by deoxycytidine kinase and intracellular accumulation of 2-chloro-2’-deoxyadenosine triphosphate (CdATP) were found to be similar in EHEB cells and in other CdA-sensitive cell lines .Molecular Structure Analysis

The molecular structure of 2’-Chloro-2’-deoxycytidine can be found in various chemical databases .Chemical Reactions Analysis

The chemical reactions involving 2’-Chloro-2’-deoxycytidine are complex and involve several enzymes. For instance, the phosphorylation of 2’-Chloro-2’-deoxycytidine by deoxycytidine kinase is a key step in its activation .Physical And Chemical Properties Analysis

The physical and chemical properties of 2’-Chloro-2’-deoxycytidine can be found in various chemical databases .科学研究应用

Application in Cancer Research

- Scientific Field: Cancer Research

- Summary of Application: 2’-Chloro-2’-deoxycytidine is used in the study of resistance in lymphoid cell lines. The resistance was developed in the W1L2 human B lymphoblastoid and L1210 murine leukemia cell lines by continuous exposure to 2’-Chloro-2’-deoxycytidine .

- Methods of Application: The cell lines were continuously exposed to 2’-Chloro-2’-deoxycytidine. The resistance factor for the human B lymphoblastoid was 160, and for the murine leukemia cell line, it was 605 .

- Results or Outcomes: The studies showed that a deficiency of 2’-deoxycytidine kinase activity is a major determinant of 2’-Chloro-2’-deoxycytidine acquired resistance in both the murine and human lymphoid lines .

Application in Mutagenesis Studies

- Scientific Field: Mutagenesis Studies

- Summary of Application: 5-Chloro-2’-deoxycytidine is used to induce a distinctive high-resolution mutational spectrum of transition mutations in vivo .

- Methods of Application: Cells were exposed to the nucleoside 5-chloro-2’-deoxycytidine (5CldC). The exposure led to significantly increased mutant fractions in both Escherichia coli and mouse embryonic fibroblasts .

- Results or Outcomes: High-resolution sequencing of genomic DNA collected from mouse embryonic fibroblasts treated with 5CldC yielded a novel mutational pattern dominated by CG → TA .

Application in Synthesis of Nucleosides

- Scientific Field: Organic Chemistry

- Summary of Application: 2’-Chloro-2’-deoxycytidine is used in the synthesis of 5-substituted 2’-deoxycytidine .

- Methods of Application: The 3’-acetyl-N4-benzoyl 5-substituted 2’-deoxycytidine 2 was phosphitylated by 2-chloro-4H-1,3,2-benzodioxa-phosphorin-4-one (salicyl phosphorochloridite) to yield the intermediate 3 .

- Results or Outcomes: The 31 P NMR spectrum of the reaction mixture showed two signals at ∼126 p.p.m., representing two diastereomers of 3 .

Application in Inflammation Studies

- Scientific Field: Inflammation Studies

- Summary of Application: 5-Chloro-2’-deoxycytidine is used to study the mutagenic properties of 5ClC in the nucleotide pool by exposing cells to the nucleoside 5-chloro-2’-deoxycytidine (5CldC) .

- Methods of Application: Cells were exposed to the nucleoside 5-chloro-2’-deoxycytidine (5CldC). The exposure led to significantly increased mutant fractions in both Escherichia coli and mouse embryonic fibroblasts .

- Results or Outcomes: High-resolution sequencing of DNA from mouse embryonic fibroblasts treated with 5CldC yielded a novel mutational pattern dominated by CG → TA .

Application in Inhibitor Studies for Covid-19

- Scientific Field: Medicinal Chemistry

- Summary of Application: Some nitrogen-containing heterocyclic compounds, including 2’-fluoro-2’-deoxycytidine, have been studied as potential inhibitors for Covid-19 .

- Methods of Application: The binding affinity of these compounds, including 2’-fluoro-2’-deoxycytidine, to the target protein in Covid-19 was studied .

- Results or Outcomes: The binding affinity of 2’-fluoro-2’-deoxycytidine was found to be -4.47 kcal/mol .

Application in Studies of DNA Damage

- Scientific Field: Molecular Biology

- Summary of Application: 5-Chloro-2’-deoxycytidine is used to study the mutagenic properties of 5ClC in the nucleotide pool by exposing cells to the nucleoside 5-chloro-2’-deoxycytidine (5CldC) .

- Methods of Application: Cells were exposed to the nucleoside 5-chloro-2’-deoxycytidine (5CldC). The exposure led to significantly increased mutant fractions in both Escherichia coli and mouse embryonic fibroblasts .

- Results or Outcomes: High-resolution sequencing of DNA from mouse embryonic fibroblasts treated with 5CldC yielded a novel mutational pattern dominated by CG → TA .

安全和危害

未来方向

属性

IUPAC Name |

4-amino-1-[(2R,3R,4R,5R)-3-chloro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN3O4/c10-6-7(15)4(3-14)17-8(6)13-2-1-5(11)12-9(13)16/h1-2,4,6-8,14-15H,3H2,(H2,11,12,16)/t4-,6-,7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOZPBORRQPATRO-XVFCMESISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10676912 | |

| Record name | 2'-Chloro-2'-deoxycytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10676912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2'-Chloro-2'-deoxycytidine | |

CAS RN |

10212-19-8 | |

| Record name | 2'-Chloro-2'-deoxycytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10676912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

For This Compound

31

Citations

… The 2'-chloro-2'-deoxyuridine 5'-diphosphate seemed to contain traces of the corresponding arabinosyl derivative, whereas none could be detected in 2 '-chloro-2 '-deoxycytidine …

Number of citations: 84

pubs.acs.org

… ABSTRACT The rate of hydrolysis of 2'-chloro-2'-deoxycytidine and -uridine, and their 5'-… INTRODUCTION We have recently synthesized 2'-chloro-2'-deoxycytidine diphosphate and 2'-…

Number of citations: 1

academic.oup.com

… Since 2'-chloro-2'-deoxycytidine can be easily converted into the anhydro nucleoside 5,4 the structure of 7 must be 2',5'-dichloro-2',5'-dideoxycytidine. Physicochemical properties of 7 …

Number of citations: 59

pubs.acs.org

… the expected 2'-chloro-2'-deoxycytidine. The other component was … 2'-Chloro-2'-deoxycytidine was … As expected 2'-chloro-2 '-deoxycytidine was cyclized quantitatively in 0.5 hr to 2,2'-…

Number of citations: 88

pubs.acs.org

… coli reductase with the 5’4riphosphates of 2’-chloro-2’-deoxycytidine, 2’-fluoro-2’-deoxycytidine, and 2‘-azido-Zf-deoxycytidine (N,CTP), which are mechanism-based inhibitors of class I …

Number of citations: 28

www.jbc.org

… 1 Abbreviations: AdoCbl, adenosylcobalamin; C1UDP, 2'-chloro-2'deoxyuridine 5'-diphosphate; C1UTP, 2'-chloro-2'-deoxyuridine 5'-triphosphate; C1CDP, 2'-chloro-2'-deoxycytidine 5'-…

Number of citations: 73

pubs.acs.org

… The major UV-absorbing peak is collected and evaporated; traces of triethylamine are removed by addition of methanol and evaporation, to obtain 2'-chloro-2'-deoxycytidine 5'-…

Number of citations: 3

www.sciencedirect.com

… Displacement of the corresponding 2′-β-O-triflate esters with lithium chloride gave 2′-chloro-2′-deoxycytidine, adenosine, and guanosine. We prepared the α-thiotriphosphate …

Number of citations: 15

onlinelibrary.wiley.com

Ribonucleotide reductase (RDPR) from Escherichia coli catalyzes the conversion of nucleotides to deoxynucleotides and is composed of two homodimeric subunits: R1 and R2. (E)- …

Number of citations: 86

pubs.acs.org

The B2 subunit of ribonucleotide reductase from Escherichia coli contains a tyrosine radical which is essential for enzyme activity. In the reaction between ribonucleotide reductase and …

Number of citations: 137

www.jbc.org

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1h-[1,3,5]Triazepino[1,7-a]benzimidazole](/img/structure/B594956.png)

![Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 3-acetyl-, (2-exo,3-endo)- (9CI)](/img/no-structure.png)

![2-[5-(1-Ethyl-1H-pyrazol-4-yl)-[1,3,4]oxadiazol-2-yl]ethylamine](/img/structure/B594959.png)

![6-Methoxyoxepino[3,2-d]isoxazole](/img/structure/B594960.png)

![[4-Nitro-3-(trifluoromethyl)phenyl]acetic acid](/img/structure/B594969.png)